molecular formula C16H24O2 B1294843 4-Nonylbenzoic acid CAS No. 38289-46-2

4-Nonylbenzoic acid

Cat. No.: B1294843
CAS No.: 38289-46-2
M. Wt: 248.36 g/mol
InChI Key: FLRVNGMVEBEPQG-UHFFFAOYSA-N
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Description

4-Nonylbenzoic acid is an organic compound with the molecular formula C16H24O2. It is a derivative of benzoic acid, where a nonyl group is attached to the para position of the benzene ring. This compound is known for its applications in various fields, including material science and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-nonylbenzoic acid typically involves the reaction of 4-chlorobenzoic acid methyl ester with nonylmagnesium bromide in the presence of ferric acetylacetonate as a catalyst. The reaction is carried out in tetrahydrofuran (THF) and N-methylpyrrolidinone (NMP) as solvents. The mixture is stirred at ambient temperature, followed by hydrolysis to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of iron catalysts in the process makes it cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Nonylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens and nitrating agents are employed under acidic conditions.

Major Products:

Scientific Research Applications

4-Nonylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of liquid crystalline materials.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

  • 4-Octylbenzoic acid
  • 4-Decylbenzoic acid
  • 4-Dodecylbenzoic acid

Comparison: 4-Nonylbenzoic acid is unique due to its specific nonyl group, which imparts distinct physical and chemical properties compared to other alkylbenzoic acids. Its applications in liquid crystalline materials and its efficient synthesis using iron catalysts highlight its uniqueness .

Properties

IUPAC Name

4-nonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18/h10-13H,2-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRVNGMVEBEPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191664
Record name Benzoic acid, p-nonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38289-46-2
Record name 4-Nonylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38289-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, p-nonyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038289462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, p-nonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the synthesis route for 4-Nonylbenzoic Acid as described in the research?

A1: The synthesis of this compound involves a Grignard reaction. [] First, 1-Bromononane is converted to Nonylmagnesium bromide. This Grignard reagent then reacts with 4-Chlorobenzoic acid methyl ester in a cross-coupling reaction facilitated by an iron catalyst. [] While the abstract doesn't explicitly detail the final steps, the process likely involves hydrolysis of the resulting ester intermediate to yield this compound.

Q2: Are there any specific challenges or considerations mentioned regarding the synthesis of this compound?

A2: The abstract mentions "waste disposal" as a keyword. [] This suggests that the synthesis of this compound may involve reagents or produce byproducts with potential environmental hazards. This highlights the importance of responsible waste management practices during the synthesis process.

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